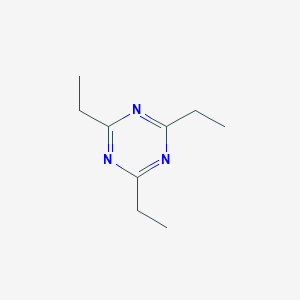
2,4,6-Triethyltriazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Triethyltriazine, also known as TETA, is a heterocyclic organic compound that belongs to the triazine family. TETA is widely used in various fields, including chemical synthesis, agriculture, and biomedical research, due to its unique chemical properties and versatile applications.
Mécanisme D'action
2,4,6-Triethyltriazine exerts its biological effects through its ability to chelate metal ions, particularly copper and iron. By binding to metal ions, 2,4,6-Triethyltriazine can prevent the formation of reactive oxygen species (ROS) and protect cells from oxidative damage. 2,4,6-Triethyltriazine can also enhance the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, to further reduce oxidative stress.
Effets Biochimiques Et Physiologiques
2,4,6-Triethyltriazine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2,4,6-Triethyltriazine can protect cells from oxidative damage induced by hydrogen peroxide, paraquat, and other oxidants. In vivo studies have shown that 2,4,6-Triethyltriazine can protect against radiation-induced damage, reduce inflammation, and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2,4,6-Triethyltriazine has several advantages as a research tool, including its low toxicity, high stability, and ability to chelate metal ions selectively. However, 2,4,6-Triethyltriazine also has some limitations, such as its poor solubility in water and its potential to interfere with certain assays that rely on metal ions.
Orientations Futures
There are several potential future directions for research on 2,4,6-Triethyltriazine. One area of interest is the development of 2,4,6-Triethyltriazine-based radioprotective agents for use in cancer treatment and radiation therapy. Another area of interest is the use of 2,4,6-Triethyltriazine as a chelating agent for the treatment of metal poisoning and neurodegenerative diseases. Additionally, 2,4,6-Triethyltriazine may have potential applications in the development of new materials, such as metal-organic frameworks and nanomaterials.
Méthodes De Synthèse
2,4,6-Triethyltriazine can be synthesized through a variety of methods, including the reaction of cyanuric chloride with ethylamine, the reaction of cyanuric acid with ethanolamine, and the reaction of cyanuric acid with triethylamine. Among these methods, the reaction of cyanuric chloride with ethylamine is the most commonly used method to produce 2,4,6-Triethyltriazine.
Applications De Recherche Scientifique
2,4,6-Triethyltriazine has been extensively studied for its potential applications in various scientific fields. In the field of chemistry, 2,4,6-Triethyltriazine is used as a ligand in coordination chemistry, as a stabilizer in plastics, and as a crosslinking agent in rubber. In agriculture, 2,4,6-Triethyltriazine is used as a pesticide to control pests and diseases. In biomedical research, 2,4,6-Triethyltriazine is used as a chelating agent for heavy metal detoxification and as a radioprotectant to reduce radiation-induced damage.
Propriétés
Numéro CAS |
1009-74-1 |
|---|---|
Nom du produit |
2,4,6-Triethyltriazine |
Formule moléculaire |
C9H15N3 |
Poids moléculaire |
165.24 g/mol |
Nom IUPAC |
2,4,6-triethyl-1,3,5-triazine |
InChI |
InChI=1S/C9H15N3/c1-4-7-10-8(5-2)12-9(6-3)11-7/h4-6H2,1-3H3 |
Clé InChI |
GIIYEYPYVJAMBU-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=NC(=N1)CC)CC |
SMILES canonique |
CCC1=NC(=NC(=N1)CC)CC |
Autres numéros CAS |
1009-74-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



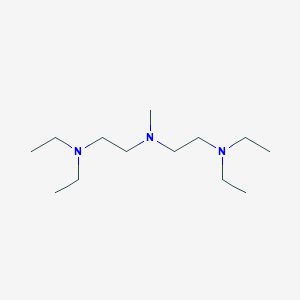
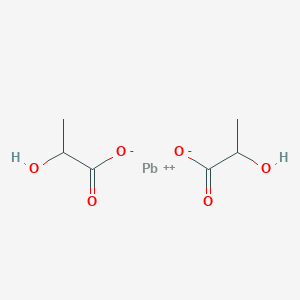
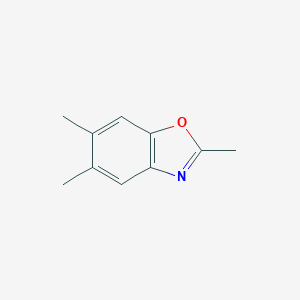
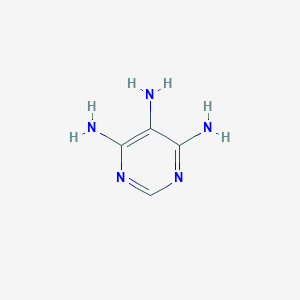
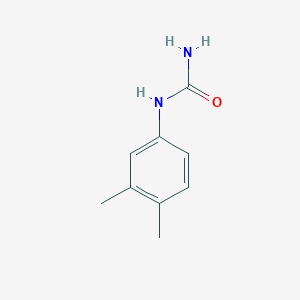
![n-[3,5-Bis(trifluoromethyl)phenyl]acetamide](/img/structure/B90909.png)
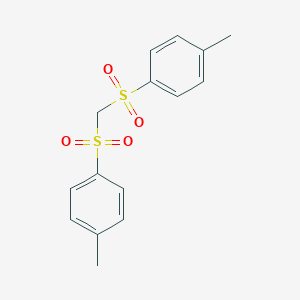
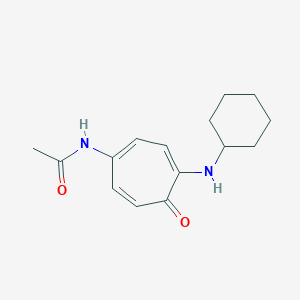
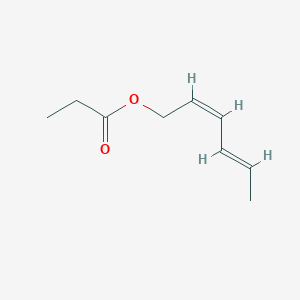
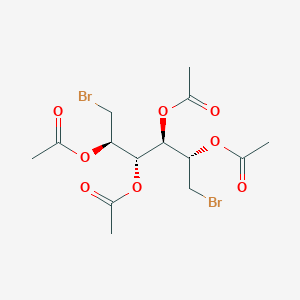
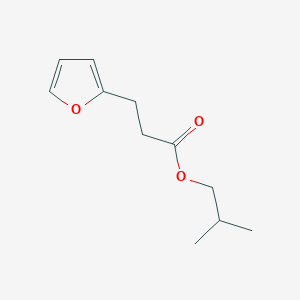
![N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide](/img/structure/B90919.png)
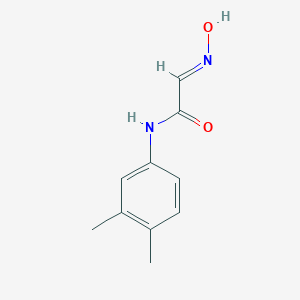
![4-[2-Hydroxy-2-(4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B90921.png)